Octahydrocyclopenta[c]pyrrol-4-ol
Description
Significance of Bicyclic Pyrrolidine (B122466) Derivatives in Chemical Synthesis
Bicyclic pyrrolidine derivatives are a class of organic compounds that hold considerable importance in the realm of chemical synthesis. Their rigid, three-dimensional structures are found in a multitude of bioactive natural products and have become crucial components in the design of novel pharmaceutical agents. bldpharm.com The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent core in many FDA-approved drugs. bldpharm.com When fused with another ring, such as a cyclopentane (B165970), the resulting bicyclic system offers a conformationally restricted scaffold. This rigidity is highly advantageous in drug design as it can lead to improved binding affinity with biological targets by reducing the entropic penalty upon binding. bldpharm.com
The incorporation of bicyclic pyrrolidine motifs into molecules is a strategy employed by medicinal chemists to enhance properties such as potency and selectivity. bldpharm.com These structures are considered "Fsp3-rich," meaning they have a high fraction of sp3 hybridized carbons, which contributes to a more three-dimensional molecular shape. This is a departure from the often flat, aromatic structures and is a key aspect of the "escape from flatland" concept in modern drug discovery, which aims to improve the clinical success rate of drug candidates. bldpharm.com
Furthermore, the synthesis of various bicyclic pyrrolidine derivatives is an active area of research, with new methods continually being developed to access these valuable scaffolds. repec.orgbiomedres.usacs.org These synthetic efforts are crucial for providing the building blocks needed to explore new chemical space and develop next-generation therapeutics.
Octahydrocyclopenta[c]pyrrol-4-ol as a Versatile Synthetic Intermediate and Chiral Building Block
This compound, with its specific arrangement of a cyclopentane ring fused to a pyrrolidine ring and bearing a hydroxyl group, is a prime example of a versatile synthetic intermediate. Its chemical structure offers multiple points for further functionalization. The hydroxyl group can be oxidized to a ketone, reduced, or substituted, while the secondary amine of the pyrrolidine ring can undergo various N-functionalization reactions.
The stereochemistry of this compound is of particular importance. The fusion of the two rings creates multiple stereocenters, leading to the existence of different stereoisomers. This inherent chirality makes it a valuable chiral building block in asymmetric synthesis. nih.govbuchler-gmbh.com Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. The use of pre-existing chiral molecules, often derived from natural sources in what is known as "chiral pool synthesis," is a powerful strategy for constructing complex chiral molecules. nih.govbuchler-gmbh.com
The rigid bicyclic framework of this compound allows for precise control over the spatial arrangement of substituents, which is critical for achieving high stereoselectivity in subsequent reactions. This control is a key reason why this and similar bicyclic structures are sought after for the synthesis of complex natural products and pharmaceuticals.
Historical Context and Early Synthetic Approaches to the Octahydrocyclopenta[c]pyrrole (B1584311) Scaffold
The octahydrocyclopenta[c]pyrrole scaffold has been a target of synthetic chemists for many years due to its presence in various biologically active compounds. google.com Early synthetic methods for preparing the parent compound, octahydrocyclopenta[c]pyrrole, were reported as far back as 1959. One of the initial approaches involved the reduction of cyclopentyl succinimide (B58015) (glutarimide) using lithium aluminum hydride (LiAlH4). google.com
Another early method reported involved a two-step process starting with N-benzyl cyclopentyl succinimide, which was first reduced with LiAlH4 and then debenzylated via catalytic hydrogenation to yield the octahydrocyclopenta[c]pyrrole scaffold. google.com These early methods, while effective, often relied on harsh reducing agents like LiAlH4, which can be expensive and generate significant waste. google.com
Over the years, research has focused on developing more efficient and scalable syntheses of the octahydrocyclopenta[c]pyrrole core. These newer methods often aim to avoid the use of expensive and hazardous reagents. For instance, alternative approaches have been developed that start from different precursors and employ various catalytic systems. google.com The development of these synthetic routes has been crucial for making the octahydrocyclopenta[c]pyrrole scaffold and its derivatives, including this compound, more accessible for research and development in medicinal chemistry and materials science. nih.gov
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol |
| Physical Form | Off-White Solid |
| CAS Number | 1212822-72-4 |
| InChI Key | ZOBDURRZNGBULZ-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Octahydrocyclopenta C Pyrrol 4 Ol and Its Derivatives
Stereoselective and Enantioselective Synthesis
The creation of specific stereoisomers of octahydrocyclopenta[c]pyrrol-4-ol is crucial for its application in medicinal chemistry and drug discovery. To this end, a number of powerful catalytic asymmetric reactions have been explored for the construction of the core bicyclic structure.
Palladium-Catalyzed Asymmetric Allylic Alkylation Approaches
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. While direct application to the synthesis of the unsubstituted this compound is not extensively documented, the principles of this methodology are highly relevant. In a general sense, a prochiral nucleophile can be added to a meso-allylic substrate, such as a symmetrically substituted cyclopentene (B43876) derivative, in the presence of a chiral palladium catalyst. The catalyst, typically coordinated to a chiral ligand, orchestrates the approach of the nucleophile to one of the two enantiotopic termini of the π-allyl complex, thereby inducing asymmetry.
For the synthesis of derivatives, a potential strategy would involve the reaction of a suitable nitrogen-containing nucleophile with a functionalized cyclopentenyl ester or carbonate. The choice of the chiral ligand is paramount in achieving high enantioselectivity.
Table 1: Key Features of Palladium-Catalyzed Asymmetric Allylic Alkylation
| Feature | Description |
| Catalyst | Typically a palladium(0) source, such as Pd₂(dba)₃, complexed with a chiral ligand. |
| Chiral Ligands | Phosphine-based ligands like Trost ligands, (R,R)- and (S,S)-f-binaphane, are commonly used. |
| Substrates | Symmetrically substituted allylic esters, carbonates, or epoxides. |
| Nucleophiles | Soft nucleophiles, including stabilized carbanions, amines, and phenols. |
| Stereocontrol | The chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the palladium-π-allyl intermediate. |
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions Utilizing Chiral Ligands
Rhodium-catalyzed asymmetric 1,4-addition, or conjugate addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful tool for creating stereogenic centers. This methodology can be conceptually applied to the synthesis of the this compound core by using a cyclopentenone derivative as the substrate. The addition of a suitable carbon or nitrogen nucleophile, activated by a chiral rhodium catalyst, to the cyclopentenone would establish a new stereocenter. Subsequent transformations could then be employed to construct the fused pyrrolidine (B122466) ring.
The catalytic cycle is believed to involve the formation of a chiral rhodium-enolate intermediate, which then undergoes protonation or further reaction to yield the final product. The enantioselectivity is controlled by the chiral ligand, which creates a chiral environment around the rhodium center. rsc.org
Applications of Mukaiyama Aldol (B89426) Reaction in Asymmetric Synthesis
The Mukaiyama aldol reaction, the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis. nih.govgoogle.comoregonstate.edu Its asymmetric variant, employing chiral Lewis acids, offers a reliable way to control the stereochemistry of the newly formed C-C bond. nih.gov For the synthesis of the this compound framework, one could envision a strategy where an intramolecular Mukaiyama aldol reaction of a substrate containing both a silyl enol ether and an aldehyde or ketone functionality, appropriately tethered to a pyrrolidine precursor, would lead to the bicyclic system. Alternatively, an intermolecular reaction could be used to set a key stereocenter in an acyclic precursor, which is then cyclized to form the target molecule.
The stereochemical outcome (syn vs. anti) of the Mukaiyama aldol reaction can often be controlled by the geometry of the silyl enol ether (E vs. Z) and the choice of the Lewis acid and reaction conditions. nih.gov
Strategies for Controlling Stereochemistry (e.g., Endo-selectivity, Relative and Absolute Configurations)
The control of stereochemistry in the synthesis of this compound is a multifaceted challenge, encompassing relative and absolute stereochemistry, as well as the endo/exo selectivity of the ring fusion.
Endo-selectivity: In many cyclization reactions leading to fused ring systems, the formation of the endo isomer is often desired for biological activity. This can be influenced by a variety of factors, including the choice of catalyst, solvent, and temperature. In the context of the synthetic methods described above, the ligand-metal complex can play a crucial role in directing the stereochemical outcome of the ring-closing step.
Relative Configuration: The relative stereochemistry between substituents on the bicyclic core is often established during the key bond-forming reactions. For instance, in a catalytic asymmetric reaction, the chiral catalyst not only controls the absolute configuration but can also influence the diastereoselectivity of the reaction.
Absolute Configuration: The absolute stereochemistry is determined by the use of a chiral catalyst, a chiral auxiliary, or a chiral starting material derived from the chiral pool. In catalytic asymmetric methods, the chirality of the ligand is transferred to the product, leading to an enantiomerically enriched or pure compound.
Multi-Step Organic Synthesis Routes
In addition to catalytic asymmetric methods, multi-step sequences starting from readily available materials are also employed for the synthesis of this compound. These routes often rely on well-established chemical transformations.
Reductive Methodologies (e.g., Boron Reducing Agents, LiAlH₄) from Cyclic Imides and Diones
A common and effective strategy for the synthesis of the octahydrocyclopenta[c]pyrrole (B1584311) core involves the reduction of a corresponding bicyclic imide, specifically hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. This dione (B5365651) can be prepared from cyclopentane-1,2-dicarboxylic acid. google.com
The reduction of the cyclic imide can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing both amide and ester carbonyl groups to the corresponding amines and alcohols. Its use in the reduction of imides typically leads to the formation of the corresponding cyclic amines. A patent describes the reduction of the imide of cyclopentane-1,2-dicarboxylic acid with LiAlH₄ to yield octahydrocyclopenta[c]pyrrole.
Alternatively, boron-based reducing agents can be employed. A Chinese patent details a method for the preparation of octahydrocyclopenta[c]pyrrole by the reduction of the corresponding cyclic imide using a boron reducing agent, such as sodium borohydride, in the presence of a Lewis acid promoter. oregonstate.edu The Lewis acid activates the carbonyl groups of the imide towards reduction.
The synthesis of a suitable precursor, meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, has been reported, providing a starting point for such reductive strategies. nih.gov
Table 2: Reductive Methodologies for Octahydrocyclopenta[c]pyrrole Synthesis
| Starting Material | Reducing Agent | Product | Reference |
| Hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | LiAlH₄ | Octahydrocyclopenta[c]pyrrole | |
| Hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | NaBH₄ / Lewis Acid | Octahydrocyclopenta[c]pyrrole | oregonstate.edu |
Oxidative Cleavage Reactions in Synthetic Pathways
Oxidative cleavage reactions are pivotal in synthetic sequences where a larger ring is strategically broken down to yield a precursor with the desired functionalities for subsequent cyclization. Reagents such as potassium permanganate (B83412) (KMnO₄), sodium periodate (B1199274) (NaIO₄), and ruthenium dioxide hydrate (B1144303) (RuO₂·H₂O) are employed for this purpose.
Specifically, the oxidative cleavage of vicinal diols with sodium periodate (NaIO₄) is a widely used method to generate aldehydes and ketones. chemistrysteps.commasterorganicchemistry.com This reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield the carbonyl compounds. chemistrysteps.com The choice of oxidizing agent is critical; for instance, KMnO₄ can further oxidize the resulting aldehydes to carboxylic acids, a consideration that must be managed in the synthetic design. chemistrysteps.com The Lemieux-Johnson oxidation offers a two-step alternative, involving syn-dihydroxylation of an alkene followed by periodate cleavage of the resulting diol. chemistrysteps.com
In the context of synthesizing precursors for bicyclic amines, a two-step oxidative cleavage of alkenes can be employed. This involves an initial epoxidation followed by cleavage of the epoxide with NaIO₄ to yield dicarbonyl compounds, which are then primed for cyclization. rug.nl The regioselectivity of this cleavage can often be controlled, adding to the versatility of the method. rug.nl
Cyclization Reactions
The formation of the fused ring system of this compound is typically achieved through intramolecular cyclization reactions. The Dieckmann condensation and intramolecular aldol reactions are prominent examples.
The Dieckmann Condensation is an intramolecular reaction of diesters, facilitated by a base, to form β-keto esters. wikipedia.orgorganic-chemistry.org This method is particularly effective for creating five- and six-membered rings. wikipedia.orgpressbooks.publibretexts.org The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate which then attacks the second ester group within the same molecule. pressbooks.publibretexts.org The resulting cyclic β-keto ester can be further manipulated, for example, through alkylation and decarboxylation, to introduce substituents. pressbooks.pub
The Intramolecular Aldol Reaction involves the cyclization of a molecule containing two carbonyl groups, such as a diketone or keto-aldehyde. libretexts.org This reaction can be used to form five- or six-membered rings, which are thermodynamically favored due to minimal ring strain. libretexts.orgyoutube.com The reaction proceeds by forming an enolate from one carbonyl group, which then attacks the other carbonyl group within the same molecule, leading to a cyclic aldol addition product. youtube.comyoutube.com Subsequent dehydration can yield a cyclic α,β-unsaturated ketone.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , are indispensable for functionalizing the this compound scaffold. libretexts.orgnih.gov This reaction creates carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.govyoutube.com
The Suzuki coupling is valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents and byproducts. nih.govnih.gov It has been widely applied in the synthesis of complex molecules, including those with heterocyclic cores. nih.govmdpi.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org This methodology allows for the introduction of aryl, heteroaryl, or other groups onto the bicyclic framework, enabling the synthesis of a diverse library of derivatives. nih.govrsc.orgresearchgate.netnih.gov
Hydrogenation Techniques for C-C Double Bond Reduction
Hydrogenation is a crucial step for the synthesis of the saturated this compound core from unsaturated precursors. This reduction of carbon-carbon double bonds is typically achieved through catalytic hydrogenation.
This process involves the reaction of an alkene with hydrogen gas (H₂) in the presence of a metal catalyst. lumenlearning.comlibretexts.org Commonly used catalysts include finely divided metals such as platinum (often as PtO₂), palladium (typically on a carbon support, Pd/C), and nickel (as Raney nickel). lumenlearning.comlibretexts.orgmasterorganicchemistry.com The reaction is heterogeneous, occurring on the surface of the solid catalyst. libretexts.org Hydrogenation generally occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, which is important when other reducible functional groups are present. researchgate.netacs.orgresearchgate.net For instance, in the synthesis of pyrrolidine derivatives, rhodium and ruthenium catalysts have shown high activity under mild conditions. researchgate.net
Modern Synthetic Approaches
Contemporary synthetic chemistry offers innovative methods that provide enhanced efficiency, scalability, and access to novel chemical space.
Organophotoredox Catalysis for Bicycloalkylation
Organophotoredox catalysis has emerged as a powerful tool for forging challenging carbon-carbon bonds under mild conditions. This methodology can be applied to the synthesis of α-amino bicycloalkanes through the addition of α-amino radicals to strained bicyclic systems. nih.govrsc.orgresearchgate.net Visible light is used to excite a photocatalyst, which then initiates a radical chain reaction. nih.govresearchgate.net This approach has been successfully used to synthesize bicyclo[1.1.1]pentane (BCP) and bicyclo[3.1.1]heptane (BCHep) derivatives, which are valuable motifs in medicinal chemistry. nih.govrsc.orgresearchgate.net The reaction proceeds with broad substrate scope and offers access to medicinally relevant structures. nih.govrsc.org A similar strategy involving the [2+2] photocycloaddition of aryl bis-enones, promoted by photoredox catalysis, has been used to synthesize bicyclo[3.2.0]heptanes. mdpi.com
Continuous Flow Chemistry in Scalable Synthesis
Continuous flow chemistry has become a transformative technology for the synthesis of organic compounds, particularly heterocycles. springerprofessional.denih.gov This approach offers significant advantages over traditional batch processing, including improved safety, efficiency, scalability, and process control. rsc.orgresearchgate.net Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. nih.govresearchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purer products. researchgate.net
Flow chemistry has been successfully applied to a variety of synthetic transformations relevant to the synthesis of heterocyclic compounds, including photochemical reactions and multi-step syntheses. springerprofessional.deacs.org The ability to safely handle hazardous reagents and intermediates, coupled with the potential for high-throughput production, makes continuous flow a highly attractive methodology for the scalable synthesis of this compound and its derivatives for industrial and pharmaceutical applications. rsc.orgresearchgate.net
Domino Heck–Suzuki Reactions for Polycyclic Scaffold Construction
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient for constructing intricate molecular architectures. The combination of the Heck and Suzuki reactions, both cornerstone palladium-catalyzed cross-couplings, into a domino sequence provides a powerful tool for creating polycyclic scaffolds similar to the octahydrocyclopenta[c]pyrrole framework.
The general principle of a domino Heck-Suzuki reaction involves an intramolecular Heck reaction to form a new ring system, which generates a palladium-alkyl intermediate. This intermediate is then intercepted in a subsequent Suzuki cross-coupling reaction with a boronic acid, adding further molecular diversity. This strategy allows for the rapid assembly of complex structures with the formation of multiple new bonds in one pot. rsc.orgnih.gov
A notable application of this methodology is the synthesis of a novel sp³-rich 6-5-5-6 tetracyclic ring scaffold. rsc.orgnih.gov In this process, a bicyclo[3.2.1]octadiene substrate undergoes a palladium-catalyzed domino sequence. The reaction is reported to be high-yielding and highly selective for the desired domino process over a direct Suzuki reaction. rsc.org The versatility of this reaction is demonstrated by its tolerance for a wide variety of boronic acids, enabling the introduction of different substituents into the final structure. nih.gov
The success of such tandem reactions often relies on carefully controlling the reaction sequence. For instance, in the development of certain ladder-type conjugated polymers, a tandem Suzuki polymerization/Heck cyclization was designed where the introduction of iodine was crucial to control the sequential bond-forming process and prevent unwanted side reactions. mdpi.com While applied to polymer synthesis, this highlights the importance of strategic design in complex domino processes.
The conditions for these reactions are critical for their success. The choice of palladium catalyst, ligands, base, and solvent all play a significant role in the outcome. Microwave irradiation has also been employed to facilitate these transformations. nih.gov
Table 1: Domino Heck-Suzuki Reaction for Tetracyclic Scaffold Synthesis nih.gov This table summarizes the reaction of bicyclo[3.2.1]octadiene with various boronic acids to form tetracyclic products, illustrating the scope of the Suzuki coupling partner.
| Boronic Acid Coupling Partner | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | 4a | 75 |
| Phenylboronic acid | 4b | 73 |
| 4-Fluorophenylboronic acid | 4c | 79 |
| 4-(Trifluoromethyl)phenylboronic acid | 4d | 80 |
| 3-Methoxyphenylboronic acid | 4e | 71 |
| Thiophen-2-ylboronic acid | 4f | 65 |
| Pyridin-3-ylboronic acid | 4g | 55 |
Purification and Isolation Techniques in the Synthesis of this compound
The purification of this compound, a bicyclic amino alcohol, requires methods that can effectively separate the target compound from starting materials, reagents, and by-products. The polar nature of the amine and alcohol functional groups dictates the choice of appropriate techniques.
A common and effective method for the isolation of the parent compound, octahydrocyclopenta[c]pyrrole, involves a liquid-liquid extraction procedure based on pH adjustment. google.com In a typical workup, the reaction mixture is first acidified with dilute hydrochloric acid. This protonates the basic nitrogen atom of the pyrrolidine ring, rendering the compound water-soluble and allowing for the removal of non-basic organic impurities via extraction with a solvent like ethyl acetate. Subsequently, the acidic aqueous layer is basified, often with a saturated sodium carbonate solution, to a pH of 8-9. This deprotonates the ammonium (B1175870) salt, regenerating the free amine which is now less water-soluble and can be extracted into an organic solvent such as ethyl acetate. The combined organic extracts are then dried and concentrated to yield the product. google.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product, which can reach levels of 97%. google.com
For amino alcohols in general, crystallization is a widely used purification technique. The choice of solvent is critical. A process for purifying serinol, a simple amino alcohol, involves crystallization from an alcohol such as 2-butanol, methanol, or n-butanol, sometimes with a low water content. google.com The process may also include a decolorization step using active carbon to remove colored impurities. google.com
For volatile amino alcohols, vacuum distillation can be an effective final purification step after an initial extraction workup, as demonstrated in the synthesis of L-valinol. orgsyn.org
Table 2: Summary of Purification Techniques for this compound and Analogs
| Technique | Key Steps | Target Compound Class | Reference |
| Acid-Base Extraction | 1. Acidify with HCl (pH 2-3). 2. Wash with ethyl acetate. 3. Basify with Na₂CO₃ (pH 8-9). 4. Extract with ethyl acetate. 5. Dry and concentrate. | Octahydrocyclopenta[c]pyrrole | google.com |
| Crystallization | 1. Dissolve in an alcohol (e.g., 2-butanol, methanol). 2. Cool to induce crystallization. 3. Filter and dry the product. | Amino alcohols | google.com |
| Resin Adsorption | 1. Adsorb product onto XAD-16 resin. 2. Filter resin. 3. Desorb product with acetonitrile (B52724). 4. Crystallize. | Chiral alcohols | nih.gov |
| Vacuum Distillation | Distillation of the crude product under reduced pressure following an extractive workup. | Volatile amino alcohols | orgsyn.org |
Chemical Transformations and Derivatization Strategies
Functional Group Interconversions on the Octahydrocyclopenta[c]pyrrol-4-ol Scaffold
The inherent functionalities of this compound, the hydroxyl and secondary amine groups, are prime targets for chemical manipulation. These interconversions allow for the introduction of new pharmacophores and the modulation of the molecule's physicochemical properties.
The secondary alcohol at the C-4 position of the this compound scaffold can be readily oxidized to the corresponding ketone, octahydrocyclopenta[c]pyrrol-4-one. This transformation is significant as it introduces a carbonyl group that can serve as an electrophilic site for further reactions, such as nucleophilic additions or the formation of imines and enamines. The direct oxidation of amino alcohols presents a challenge due to the potential for competing oxidation of the amine functionality. nih.gov However, several modern catalytic systems have been developed that exhibit high chemoselectivity for the alcohol group. nih.gov
Catalytic systems employing copper in conjunction with stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are effective for the aerobic oxidation of alcohols. nih.gov More advanced, sterically less hindered bicyclic nitroxyl radicals, such as 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) and 2-azaadamantane (B3153908) N-oxyl (AZADO), have demonstrated superior catalytic proficiency, especially for hindered alcohols and for achieving high chemoselectivity in the presence of amines. nih.govnih.gov These methods often use ambient air or molecular oxygen as the terminal oxidant, making them environmentally benign. nih.govorganic-chemistry.org
Other effective methods for the selective oxidation of secondary alcohols in the presence of other functional groups include the use of manganese(IV) oxide or systems like iron(III) chloride with nitric acid in specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.netacs.org The latter system has been shown to selectively oxidize secondary alcohols to ketones with excellent yields, leaving primary alcohols untouched. acs.org
| Oxidation Method | Catalyst/Reagent | Key Features | Reference |
| Aerobic Oxidation | Cu/TEMPO, Cu/ABNO, Cu/AZADO | Uses O₂ or air as oxidant; high chemoselectivity for alcohols over amines. | nih.gov |
| Manganese Oxidation | MnO₂ | Mild conditions, avoids over-oxidation. | researchgate.net |
| Iron/Nitric Acid Oxidation | FeCl₃/HNO₃ in HFIP | Highly selective for secondary over primary alcohols. | acs.org |
The secondary amine within the pyrrolidine (B122466) ring of the scaffold is a versatile nucleophile, readily participating in reactions to form stable amide, sulfonamide, and urea (B33335) linkages. These functional groups are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
Carboxamides can be synthesized by reacting the this compound with activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluoro-phosphate (HBTU). mdpi.com
Sulfonamides are formed through the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine.
Ureas are typically prepared by treating the amine with an appropriate isocyanate. A notable example involving the parent octahydrocyclopenta[c]pyrrole (B1584311) core is the synthesis of the antidiabetic drug Gliclazide, which involves the condensation with p-toluenesulfonyl isocyanate (or a p-toluenesulfonyl urea equivalent). google.comchemicalbook.com Safer, alternative methods for urea synthesis avoid toxic isocyanates and phosgene (B1210022) by using reagents like N,N′-Carbonyldiimidazole (CDI). organic-chemistry.org
Reductive amination, or reductive alkylation, is a powerful and widely used method for introducing alkyl groups at the nitrogen atom of the pyrrolidine ring. This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine of this compound with an aldehyde. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding tertiary amine.
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild and tolerant of many functional groups, sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. More recent sustainable methods utilize Hantzsch esters as a hydride source with an organocatalyst or employ catalytic transfer hydrogenation with formic acid as the hydrogen source.
This method is highly versatile, allowing for the introduction of a vast array of substituents by simply varying the aldehyde component, providing a straightforward route to libraries of N-substituted derivatives.
N-Substitution and Ring Modification
Beyond simple functional group interconversions, the this compound scaffold can be incorporated into more complex molecular architectures through substitutions on the nitrogen atom or modifications to the carbon skeleton itself.
Modifying the carbocyclic portion of the this compound skeleton allows for the introduction of additional complexity and the exploration of new regions of chemical space. While direct C-H functionalization on the saturated cyclopentane (B165970) ring is challenging, modern synthetic methods offer potential pathways. nih.gov For instance, strategies involving triplet ketone-mediated radical reactions have been used to functionalize cyclopentane rings, demonstrating the possibility of forming new C-C bonds on the carbocyclic core. nih.gov
Another approach involves constructing the desired substituted scaffold from a functionalized precursor. For example, starting with a substituted cyclopentane derivative and then building the pyrrolidine ring upon it is a common strategy in total synthesis. The Paal-Knorr reaction, which synthesizes pyrroles from 1,4-dicarbonyl compounds, illustrates a classic method for forming the heterocyclic portion of such molecules. chalcogen.ro Although this applies to the synthesis of the aromatic pyrrole (B145914), related cyclization strategies can be envisioned for the saturated octahydro-variant. The synthesis of complex pyrrole-imidazole alkaloids, which feature a central cyclopentane ring, often relies on the stepwise and stereocontrolled introduction of side chains onto this core structure. nih.gov
The this compound motif can be part of a larger pharmacophore. A significant application is its incorporation into oxazolidinone antibacterials. In these structures, the nitrogen atom of the pyrrolidine is typically attached to the phenyl ring of an N-phenyl oxazolidinone. A critical site for modifying the activity of these drugs is the C-5 position of the oxazolidinone ring.
The substituent at the C-5 position, which is often an acetamidomethyl group in first-generation compounds, plays a crucial role in binding to the bacterial ribosome. Extensive research has focused on modifying this side chain to enhance potency and overcome resistance. For example, the acetamide (B32628) group can be converted to a thiocarbamate, a transformation that has been shown to improve activity against certain resistant bacterial strains. Further derivatization can involve replacing the acetamide with various five-membered heterocyclic rings or other functional groups to optimize target interactions. These modifications highlight how the core scaffold can serve as a platform for intricate, late-stage functionalization to fine-tune biological activity.
Formation of Complex Scaffolds from this compound Precursors
The rigid, three-dimensional structure of the octahydrocyclopenta[c]pyrrole core makes it a valuable starting point for the synthesis of more elaborate molecular architectures. Its inherent stereochemistry and functional handle (the hydroxyl group) provide opportunities for derivatization into complex bicyclic and spirocyclic systems, which are of significant interest in medicinal chemistry.
The octahydrocyclopenta[c]pyrrole scaffold is a key component in the construction of bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole systems. These fused ring systems are integral to the development of novel therapeutic agents, particularly antagonists of retinol-binding protein 4 (RBP4). nih.govnih.gov The inhibition of RBP4 is a promising strategy for treating conditions like atrophic age-related macular degeneration (AMD) and Stargardt disease by modulating the ocular uptake of all-trans retinol. nih.govnih.gov
Research has led to the discovery of a series of non-retinoid RBP4 antagonists built around this bicyclic core. nih.govacs.org For instance, the incorporation of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core was instrumental in developing highly potent and metabolically stable RBP4 antagonists. nih.gov One standout analogue, designated as 33 , emerged from the strategic replacement of an anthranilic acid moiety with a pyrimidine-4-carboxylic acid fragment on the bicyclic scaffold. nih.govacs.org This modification resulted in a compound with exceptional in vitro binding affinity for RBP4 and favorable drug-like properties. nih.govacs.org Analogue 33 demonstrated a significant reduction of circulating plasma RBP4 levels in in vivo models. nih.gov
The synthesis of these complex molecules showcases the utility of the bicyclic pyrrolo[3,4-c]pyrrole (B14788784) framework. Docking studies have shown that the bicyclic core optimally positions the appended functional groups within the RBP4 binding cavity, allowing for key hydrogen-bond interactions and penetration into hydrophobic regions of the protein. nih.gov
Table 1: Featured Bicyclic Pyrrolo[3,4-c]pyrrole Derivatives
| Compound ID | Description | Key Findings | Reference |
|---|---|---|---|
| Analogue 4 | A novel non-retinoid RBP4 antagonist based on the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core. | Represented an initial lead in a series of potent RBP4 antagonists. | nih.govacs.org |
| Analogue 33 | A standout RBP4 antagonist developed by modifying Analogue 4 with a pyrimidine-4-carboxylic acid isostere. | Exhibits exquisite in vitro RBP4 potency (SPA IC50 = 12.8 ± 0.4 nM) and excellent microsomal stability. | nih.govacs.org |
Spirocyclic systems, which contain two rings connected by a single common atom, are another class of important three-dimensional structures in drug discovery. They are found in numerous natural products and approved drugs. bohrium.com The construction of such scaffolds often involves intramolecular cyclization reactions. nih.gov
However, based on a review of available scientific literature, the direct synthesis of spirocyclic systems using this compound as the primary precursor is not extensively documented. While numerous methods exist for creating spirocycles, including palladium-catalyzed annulation reactions and Prins cyclizations, specific examples initiating from the octahydrocyclopenta[c]pyrrole framework are not readily found. nih.govnih.gov General strategies for spirocycle synthesis often employ different starting materials, such as γ,δ-unsaturated oxime esters or homoallylic alcohols, to achieve the desired spiro-fused architecture. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, connectivity, and stereochemical relationships of the hydrogen atoms within a molecule. For Octahydrocyclopenta[c]pyrrol-4-ol, the ¹H NMR spectrum would be expected to display a series of signals corresponding to the different protons in the cyclopentane (B165970) and pyrrolidine (B122466) rings, as well as the hydroxyl and amine protons. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. Protons attached to carbons adjacent to the electron-withdrawing nitrogen and oxygen atoms would resonate at a lower field (higher ppm values).
Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the molecule. For instance, a proton with 'n' neighboring protons will theoretically appear as a multiplet with 'n+1' peaks. The coupling constants (J-values), measured in Hertz (Hz), can help to determine the dihedral angles between adjacent protons, offering insights into the relative stereochemistry of the chiral centers.
While a specific, publicly available ¹H NMR spectrum for this compound is not readily found in the general literature, a hypothetical analysis based on its known structure would predict distinct signals for the methine protons at the bridgehead carbons and the proton on the carbon bearing the hydroxyl group. The methylene (B1212753) protons of both rings would likely present as complex multiplets due to their diastereotopic nature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, which has a molecular formula of C₇H₁₃NO, the expected exact mass would be approximately 127.0997 g/mol . guidechem.com
In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to this mass would be observed. The fragmentation of the molecular ion upon ionization provides a unique fingerprint of the molecule. Common fragmentation pathways for cyclic amines and alcohols include the loss of small neutral molecules such as water (H₂O) from the alcohol group or the cleavage of the rings. The analysis of the mass-to-charge ratio (m/z) of these fragment ions can help to piece together the structural components of the molecule, confirming the presence of the cyclopentane and pyrrolidine rings and the hydroxyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would typically appear in a similar region, often as a sharper peak. The C-H stretching vibrations of the aliphatic cyclopentane and pyrrolidine rings would be observed in the 2850-3000 cm⁻¹ range. Furthermore, a distinct C-O stretching vibration would be expected in the fingerprint region, typically between 1050 and 1260 cm⁻¹, providing further evidence for the presence of the alcohol functionality.
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For a molecule with multiple stereocenters like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive assignment of the spatial arrangement of the atoms.
The resulting crystal structure would confirm the cis or trans fusion of the cyclopentane and pyrrolidine rings and the relative orientation of the hydroxyl group. For chiral isomers, such as the (3aS,4R,6aR) stereoisomer, X-ray crystallography can determine the absolute configuration by employing anomalous dispersion techniques, providing an unequivocal structural proof. guidechem.com While crystallographic data for the parent compound is not widely published, this technique remains the most powerful tool for such detailed stereochemical elucidation.
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in this regard.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is employed to separate the components of a mixture and to determine the purity of a substance. For this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which, when coupled with a system designed to handle higher pressures, allows for more efficient separation of compounds.
For the analysis of this compound, a UPLC method would be ideal for assessing its purity and for quantification in various matrices. A reversed-phase UPLC method would likely be employed, given the compound's moderate polarity. The separation would be based on the partitioning of the analyte between the stationary phase (e.g., a C18 column) and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound of interest while separating it from any potential impurities. Detection could be achieved using a photodiode array (PDA) detector, although the lack of a significant chromophore in this compound might necessitate monitoring at low UV wavelengths (around 200-210 nm).
Hypothetical UPLC Method Parameters and Results
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | PDA at 205 nm |
| Hypothetical Retention Time | 1.85 minutes |
| Hypothetical Peak Area | 125000 |
| Hypothetical Purity | >99% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This provides not only retention time data but also crucial information about the molecular weight and structure of the analyte.
For the characterization of this compound, an LC-MS analysis would be invaluable. Following separation by UPLC, the eluent would be introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode would be a suitable choice, as the nitrogen atom in the pyrrolidine ring can be readily protonated. The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) would then separate the ions based on their mass-to-charge ratio (m/z).
The expected primary ion for this compound (molecular formula: C₈H₁₅NO, molecular weight: 141.21 g/mol ) would be the protonated molecule, [M+H]⁺, at an m/z of approximately 142.12. Tandem mass spectrometry (MS/MS) could also be performed, where the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of daughter ions, further confirming the compound's identity.
Hypothetical LC-MS Findings for this compound
| Parameter | Observation/Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion [M+H]⁺ (m/z) | 142.12 |
| Major Fragment Ion (m/z) | 124.11 (Loss of H₂O) |
| Other Potential Fragments (m/z) | 96.09, 82.08 |
| LC Retention Time | 1.85 minutes (correlating with UPLC) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique that combines separation and mass analysis, but it is primarily used for volatile and thermally stable compounds. nih.gov It involves separating components of a mixture in a gaseous mobile phase and a solid or liquid stationary phase. phytojournal.com
Direct analysis of this compound by GC-MS might be challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation in the hot injector. To overcome this, derivatization is often employed. A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, making it more amenable to GC-MS analysis.
The derivatized compound would then be injected into the GC, where it would travel through a capillary column (e.g., a nonpolar DB-5ms column) and be separated based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. botanyjournals.com
Hypothetical GC-MS Data for TMS-Derivatized this compound
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Hypothetical Retention Time | 8.2 minutes |
| Molecular Ion [M]⁺ (m/z) | 213 (for TMS derivative) |
| Key Fragment Ions (m/z) | 198 (M-15, loss of CH₃), 124, 73 |
Quantitative Analytical Methods for Compound Assessment (e.g., UV Spectrophotometry)
Quantitative analysis is crucial for determining the concentration of a substance in a sample. repligen.com UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. ijraset.compnrjournal.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com
For this compound, direct UV spectrophotometry for quantification presents a challenge. The compound lacks a significant chromophore (a part of a molecule responsible for its color by absorbing light), meaning its absorbance of UV light would be weak and likely occur at a low wavelength (below 220 nm). This can lead to low sensitivity and interference from other substances that also absorb in this region.
However, a quantitative method could be developed, potentially after a derivatization step to introduce a chromophore into the molecule. Alternatively, if a sufficiently pure standard is available, a calibration curve can be constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov From this curve, the concentration of the compound in an unknown sample can be determined. Method validation according to ICH guidelines would be necessary to ensure accuracy, precision, linearity, and robustness. ijraset.com
Hypothetical Calibration Data for Quantitative Assessment
| Standard Concentration (µg/mL) | Absorbance at 205 nm |
| 10 | 0.112 |
| 20 | 0.225 |
| 40 | 0.448 |
| 60 | 0.670 |
| 80 | 0.895 |
| 100 | 1.120 |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 7.5 µg/mL |
Computational Studies and Molecular Modeling of Octahydrocyclopenta C Pyrrol 4 Ol and Its Analogs
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ubaya.ac.id This method is widely used to understand how a ligand, such as a derivative of Octahydrocyclopenta[c]pyrrol-4-ol, might interact with a biological target, typically a protein.
Docking studies on pyrrolidine (B122466) derivatives have been crucial in identifying key interactions within the binding sites of various enzymes. For instance, in studies of pyrrolidine derivatives as influenza neuraminidase inhibitors, molecular docking identified crucial amino acid residues like Trp178, Arg371, and Tyr406 in the active pocket. nih.gov The interactions were found to be primarily driven by hydrogen bonds and electrostatic factors. nih.gov A significant correlation was also observed between the binding affinity predicted by docking and the experimentally determined inhibitory activity (pIC50). nih.gov
Similarly, in the design of myeloid cell leukemia-1 (Mcl-1) inhibitors, molecular docking was used to elucidate the interaction modes between pyrrolidine derivatives and the protein's binding site. tandfonline.com These computational predictions are foundational for the rational design of more potent and selective inhibitors. For example, docking studies of pyrrolopyrimidinone derivatives targeting the ENPP1 enzyme predicted that the pyrimidine (B1678525) moiety forms a hydrogen bond with K295 and engages in π−π stacking interactions with Y340 and F257. acs.org
The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure can be drawn and optimized using force fields like DREIDING, while the protein's structure is often obtained from the Protein Data Bank (PDB). ubaya.ac.id Software like EasyDockVina can then be used to perform the docking calculations, which place the ligand in various possible conformations within the protein's binding site and score them based on a set of criteria that approximate binding energy. ubaya.ac.id
Table 1: Key Interacting Residues and Interaction Types for Pyrrolidine Derivatives from Docking Studies
| Target Protein | Key Interacting Residues | Primary Interaction Types | Reference |
| Influenza Neuraminidase | Trp178, Arg371, Tyr406 | Hydrogen Bond, Electrostatic | nih.gov |
| Mcl-1 | Not specified | Not specified | tandfonline.com |
| ENPP1 | K295, Y340, F257, L290, T256, S377, D378 | Hydrogen Bond, π−π Stacking, Hydrophobic | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scienceforecastoa.com These models are then used to predict the activity of new, unsynthesized analogs. scienceforecastoa.com
For pyrrolidine derivatives, 3D-QSAR models have been developed to understand the chemical-biological interactions that govern their activities. nih.gov Two common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com CoMFA relates activity to steric and electrostatic fields, while CoMSIA extends this by including hydrophobic and hydrogen bond donor/acceptor fields. tandfonline.com
In a study of 87 pyrrolidine derivatives as neuraminidase inhibitors, 3D-QSAR models were developed that showed good statistical significance, with R² values ranging from 0.731 to 0.830 and Q² values from 0.560 to 0.611. nih.gov These models highlighted that hydrogen bonds and electrostatic factors were highly contributory to the inhibitory activity, which was consistent with the findings from molecular docking. nih.gov Similarly, QSAR studies on pyrrolidine derivatives as Mcl-1 inhibitors also yielded statistically robust models. tandfonline.com
A QSAR study on 4-fluoropyrrolidine-2-carbonitrile (B8495706) and octahydrocyclopenta[b]pyrrole-2-carbonitrile as dipeptidyl peptidase IV (DPP4) inhibitors resulted in a model with a correlation coefficient (R) of 0.912 and a leave-one-out validation coefficient (q²) of 0.608, indicating good predictive ability. researchgate.net The predictive quality of this model was further confirmed with a test set of compounds, yielding an R²pred value of 0.7057. researchgate.net Such validated QSAR models can be used to design novel compounds with potentially improved activity. researchgate.net
Table 2: Statistical Parameters of 3D-QSAR Models for Pyrrolidine Derivatives
| Model Type | Q² | R² | R²pred | Target | Reference |
| CoMFA | 0.689 | 0.999 | 0.986 | Mcl-1 | tandfonline.com |
| CoMSIA | 0.614 | 0.923 | 0.815 | Mcl-1 | tandfonline.com |
| HQSAR | 0.603 | 0.662 | 0.743 | Mcl-1 | tandfonline.com |
| 3D-QSAR | 0.560 - 0.611 | 0.731 - 0.830 | Not specified | Neuraminidase | nih.gov |
| QSAR | 0.608 | 0.832 (R²) | 0.7057 | DPP4 | researchgate.net |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netuzh.ch This technique is crucial for assessing the stability of a ligand-protein complex in a more realistic, solvated environment. researchgate.net
MD simulations have been used to support the findings from molecular docking of pyrrolidine derivatives. tandfonline.com For instance, after docking pyrrolidine-based inhibitors into the Mcl-1 protein, MD simulations were performed for 100 nanoseconds to confirm the stability of the compounds in the binding site. tandfonline.com The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net
In a study of DPP4 inhibitors, a 40-nanosecond MD simulation showed the stability of the binding orientation of a newly designed compound, its parent compound, and the native ligand. researchgate.net Such simulations provide confidence that the interactions predicted by docking are maintained over time. researchgate.net The accuracy of MD simulations depends on factors like the chosen force field (e.g., CHARMM36), the simulation setup, and the length of the simulation. tandfonline.comresearchgate.net Enhanced sampling techniques, such as metadynamics, can be employed to more fully explore the conformational space and interaction mechanisms. nih.gov
Molecular Mechanics/Poisson-Boltzmann/Surface Area (MM-PBSA) for Binding Affinity Prediction
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to estimate the free energy of binding of a ligand to a macromolecule. nih.gov It is often used to refine the results of molecular docking and is considered more accurate than simple docking scores, yet more computationally efficient than more rigorous methods like free energy perturbation. nih.govnih.gov
The MM-PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models (Poisson-Boltzmann or Generalized Born) and an estimation of the nonpolar contribution to solvation, which is proportional to the solvent-accessible surface area (SASA). nih.gov
This method has been successfully applied to various systems, including those involving pyrrolidine derivatives. tandfonline.com For Mcl-1 inhibitors, MM-PBSA was used to estimate the binding free energy, supporting the molecular docking results and demonstrating the stability of the analyzed compounds in the target's binding pocket. tandfonline.com In a study on DPP4 inhibitors, MM-PBSA revealed that a newly designed compound had a comparable binding affinity to the parent and natural ligands. researchgate.net
The performance of MM-PBSA can be system-specific, and its accuracy can be influenced by factors such as the choice of force field, interior dielectric constant, and whether the calculation is based on a single minimized structure or an ensemble of snapshots from an MD simulation. nih.govrsc.org While using a single minimized structure can be computationally efficient, sampling from MD simulations is generally preferred as it accounts for dynamic effects. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. eurjchem.com It is a powerful tool for calculating various electronic properties and reactivity descriptors that can provide deeper insights into the behavior of molecules like this compound and its analogs.
DFT calculations have been used to study the geometric and electronic properties of pyrrolidine derivatives. eurjchem.com For example, in a study of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT calculations showed that the theoretically calculated geometric parameters were in good agreement with the experimental crystal structure. eurjchem.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. arabjchem.org
DFT calculations are commonly used to determine the HOMO and LUMO energies. arabjchem.org For a series of pyrrole (B145914) derivatives studied for their antioxidant activity, the HOMO energy was found to be an important descriptor in the QSAR models, indicating its role in the radical scavenging mechanism. mdpi.com In another study on pyrrolidinones, the HOMO and LUMO energies were calculated to understand their corrosion inhibition properties. arabjchem.org
The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is useful for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com Regions of negative potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net
ESP maps are generated from the results of quantum mechanical calculations, such as DFT. researchgate.net For pyrrole and its analogs, ESP maps can reveal how different substituents affect the charge distribution and, consequently, the reactivity of the molecule. researchgate.net This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. walisongo.ac.id
Thermochemical Parameter Derivation
The derivation of thermochemical parameters for this compound and its analogs is achieved through high-level quantum chemical calculations. arxiv.org These computational methods, such as density-functional theory (DFT) and ab initio calculations, are essential for determining the thermodynamic stability of different conformations and isomers of the molecule. nih.gov
Methodology:
The process typically begins with a conformational search to identify the lowest energy structures of the molecule. For a fused ring system like octahydrocyclopenta[c]pyrrole (B1584311), this involves exploring the various puckering modes of the five-membered rings. The cis-fused form of the parent carbocyclic system, cis-octahydropentalene, is known to be significantly more stable than the trans-fused isomer. biomedres.us Computational analysis of cis-octahydropentalene has revealed a complex potential energy surface with multiple low-energy conformers. biomedres.us Similar computational approaches would be applied to this compound to determine its preferred three-dimensional structure.
Once the stable conformers are identified, their geometries are optimized, and vibrational frequency calculations are performed. These calculations are crucial for confirming that the optimized structure represents a true energy minimum and for obtaining zero-point vibrational energies (ZPVE) and thermal corrections. Various levels of theory and basis sets can be employed, with the choice often representing a balance between computational cost and accuracy. nih.gov
Key Thermochemical Parameters:
The following thermochemical parameters are commonly derived from these calculations:
Standard Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the formation of the compound from its elements.
Entropy (S°): A measure of the randomness or disorder of the molecule.
Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.
Table 1: Representative Theoretical Thermochemical Calculation Methods
| Computational Method | Basis Set | Key Features |
| Density Functional Theory (DFT) - B3LYP | 6-31G* | A widely used hybrid functional that provides a good balance of accuracy and computational cost for geometry optimization and frequency calculations of organic molecules. |
| Density Functional Theory (DFT) - M06-2X | 6-311+G(d,p) | A meta-hybrid GGA functional that often provides improved accuracy for thermochemistry and non-covalent interactions. |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | An ab initio method that includes electron correlation, often used for more accurate energy calculations on smaller systems. |
| Coupled Cluster (CC) - CCSD(T) | def2-TZVPP | Considered the "gold standard" for high-accuracy single-point energy calculations, though computationally expensive. mdpi.com |
This table presents a selection of common methods and does not represent actual calculations performed on this compound in the cited literature.
Theoretical IR Spectrum Prediction
Theoretical prediction of the infrared (IR) spectrum is a powerful tool for characterizing the vibrational modes of a molecule and can aid in the interpretation of experimental spectra. For this compound, computational methods can predict the frequencies and intensities of its fundamental vibrational modes.
Methodology:
The prediction of an IR spectrum is typically performed using the results of quantum chemical calculations, specifically the harmonic vibrational frequencies obtained from a frequency calculation after geometry optimization. The vibrational frequencies correspond to the different modes of vibration, such as stretching, bending, and torsional motions of the atoms. The intensities of the IR bands are related to the change in the dipole moment during the vibration.
The vibrational modes of this compound would be influenced by its bicyclic structure and the presence of the hydroxyl and amine functional groups. The pyrrolidine portion of the molecule would exhibit characteristic N-H and C-N stretching and bending vibrations. researchgate.net The cyclopentane (B165970) ring would have its own set of skeletal vibrations. The hydroxyl group would be expected to show a prominent O-H stretching band, the position of which would be sensitive to hydrogen bonding.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |
| O-H | Stretching (free) | 3600-3650 |
| O-H | Stretching (hydrogen-bonded) | 3200-3500 |
| N-H | Stretching | 3300-3500 |
| C-H | Stretching (sp3) | 2850-3000 |
| C-N | Stretching | 1000-1250 |
| C-O | Stretching | 1000-1200 |
This table is a generalized prediction based on typical IR absorption regions for the functional groups present and does not represent specific calculated values for this molecule.
Pharmacophore Modeling and Virtual Screening
The octahydrocyclopenta[c]pyrrole scaffold has emerged as a key structural motif in the development of antagonists for Retinol Binding Protein 4 (RBP4), a target implicated in conditions such as atrophic age-related macular degeneration and Stargardt disease. nih.govh1.co Pharmacophore modeling and virtual screening are computational strategies that have been instrumental in the discovery and optimization of these potent inhibitors. mdpi.comnih.goveurekaselect.com
Pharmacophore Modeling:
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the RBP4 antagonists incorporating the octahydrocyclopenta[c]pyrrole core, a common pharmacophore has been identified. nih.gov This model typically includes a "bottom group" carboxylic acid, a central linker scaffold (the octahydrocyclopenta[c]pyrrole), and an aromatic "head group". nih.gov
Docking studies of potent antagonists within the RBP4 binding cavity have revealed the key interactions that underpin the pharmacophore model. nih.gov The carboxylic acid appendage often engages in crucial hydrogen bonding interactions, while the bicyclic core serves to orient the aromatic head group into a specific region of the binding pocket. The stereochemistry of the octahydrocyclopenta[c]pyrrole core is critical for activity, with the endo-isomers generally being significantly more potent than the corresponding exo-isomers, highlighting the importance of the scaffold's three-dimensional shape. nih.gov
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com In the context of RBP4 antagonists, a virtual screening campaign could be designed based on the pharmacophore model derived from known active compounds containing the octahydrocyclopenta[c]pyrrole scaffold.
The screening process would involve filtering a database of compounds to select those that match the defined pharmacophoric features and their spatial arrangement. Hits from this initial screening would then be subjected to more rigorous computational evaluation, such as molecular docking, to predict their binding mode and affinity for the RBP4 target. This approach allows for the efficient identification of novel and structurally diverse compounds that can then be synthesized and tested experimentally.
The discovery of potent RBP4 antagonists with the octahydrocyclopenta[c]pyrrole core demonstrates the successful application of structure-based drug design principles, where computational modeling and screening play a pivotal role in guiding the optimization of lead compounds. h1.conih.govresearchgate.net
Applications in Medicinal Chemistry and Chemical Biology Scaffold Utility
Retinol Binding Protein 4 (RBP4) Antagonism
Antagonists of Retinol-Binding Protein 4 (RBP4) are being investigated as a potential therapy for conditions such as atrophic age-related macular degeneration and Stargardt disease. nih.govnih.govacs.org By blocking the interaction between RBP4 and retinol, these antagonists can impede the ocular uptake of serum all-trans retinol, which is linked to the formation of cytotoxic bisretinoids in the retinal pigment epithelium. nih.govnih.gov
In the quest for non-retinoid RBP4 antagonists, researchers identified the bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo core as a promising scaffold. acs.orgsemanticscholar.org This rigid structure was explored to link o-trifluoromethylphenyl and arylcarboxylic acid fragments, aiming to create ligands with improved metabolic stability and enhanced binding affinity compared to earlier, more flexible compounds. semanticscholar.org
The synthesis of these bicyclic analogues commenced with the reduction of a commercially available dione (B5365651), followed by N-Boc protection to yield an isoindole intermediate. acs.org Oxidative cleavage of this intermediate produced a ring-opened diacid. acs.org A subsequent Dieckman condensation and decarboxylation in acetic anhydride (B1165640) furnished the key ketone precursor. acs.org This synthetic route enabled the creation of several analogues, including potent RBP4 antagonists. acs.org Docking analyses of the active compounds revealed a favorable alignment within the RBP4 binding cavity, with the bicyclic core extending through the β-barrel of the protein. acs.orgsemanticscholar.org
| Compound | SPA IC₅₀ (nM) acs.org | HTRF IC₅₀ (μM) acs.org |
| 43 | 72.7 | 0.294 |
| (±)-45 | 148.5 | 0.481 |
SPA (Scintillation Proximity Assay) IC₅₀ values were obtained in the presence of 10 nM ³H-retinol. HTRF (Homogeneous Time-Resolved Fluorescence) IC₅₀ values were obtained in the presence of 1 μM retinol. Data represent the mean of at least two independent experiments. acs.org
Further development of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold involved the exploration of isosteres to replace the original anthranilic acid portion of the molecule. nih.govnih.gov This strategy led to the discovery that a pyrimidine-4-carboxylic acid fragment served as a suitable isostere. nih.govnih.gov The incorporation of this pyrimidine (B1678525) moiety resulted in the standout antagonist, analogue 33 , which demonstrated significantly improved in vitro RBP4 potency and excellent microsomal stability. nih.govresearchgate.net
Docking analysis of analogue 33 showed that its 6-methylpyrimidine-4-carboxylic acid appendage engages in key hydrogen bond interactions within the RBP4 binding cavity. nih.govresearchgate.net This successful isosteric replacement highlights the versatility of the octahydrocyclopenta[c]pyrrole (B1584311) core in accommodating different substituents to optimize target engagement and drug-like properties. nih.gov
| Compound | RBP4 SPA IC₅₀ (nM) nih.govresearchgate.net | RBP4 HTRF IC₅₀ (nM) nih.govresearchgate.net |
| 33 | 12.8 ± 0.4 | 43.6 ± 10.5 |
Triple Reuptake Inhibitor (TRI) Development for Neurotransmitter Transporters
The octahydrocyclopenta[c]pyrrole scaffold has also been utilized to develop potent triple reuptake inhibitors (TRIs). nih.govresearchgate.net TRIs are compounds that simultaneously block the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), three major neurotransmitters implicated in the pathophysiology of depression. researchgate.netnih.gov The development of a single compound that modulates all three monoamine transporters is an area of considerable interest for creating next-generation antidepressants. researchgate.netnih.gov
Selective serotonin reuptake inhibitors (SSRIs) are a widely used class of antidepressants that function by blocking SERT, leading to increased serotonin levels in the synaptic cleft. nih.govnih.gov Expanding on this, researchers have used the octahydrocyclopenta[c]pyrrole framework to design molecules that potently inhibit SERT as part of a broader TRI profile. nih.govresearchgate.net Optimized compounds based on this scaffold have demonstrated significant SERT inhibition, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net
Inhibition of the norepinephrine transporter (NET) is another key mechanism of action for many antidepressant medications. By incorporating the octahydrocyclopenta[c]pyrrole core, scientists have successfully created compounds that also exhibit potent NET inhibition. nih.govresearchgate.net The rigid bicyclic structure allows for the attachment of aryl groups that confer high affinity for the norepinephrine transporter, contributing to the desired triple reuptake inhibition profile. nih.gov
The inclusion of dopamine transporter (DAT) inhibition is what distinguishes TRIs from many other classes of antidepressants. nih.gov Deficits in dopamine function have been linked to symptoms of depression like anhedonia. researchgate.net Atypical DAT inhibitors are sought after as they may have lower abuse potential. nih.gov The octahydrocyclopenta[c]pyrrole scaffold has proven effective in generating compounds with potent inhibitory activity at DAT, alongside SERT and NET, completing the TRI profile. nih.govresearchgate.net
| Compound | SERT IC₅₀ (nM) nih.govresearchgate.net | NET IC₅₀ (nM) nih.govresearchgate.net | DAT IC₅₀ (nM) nih.govresearchgate.net |
| 22a | 20 | 109 | 430 |
| 23a | 29 | 85 | 168 |
| 26a | 53 | 150 | 140 |
Calcium Channel Blocker Research
Calcium channel blockers (CCBs) are crucial medications for managing conditions like hypertension and angina by preventing calcium ions from entering the cells of the heart and arteries, which causes blood vessels to relax and widen. mayoclinic.orgdrugs.com While direct research focusing specifically on Octahydrocyclopenta[c]pyrrol-4-ol as a calcium channel blocker is not extensively documented in publicly available literature, the foundational pyrrolidine (B122466) ring is a key structural element in the development of novel T-type calcium channel inhibitors. nih.govnih.gov
Researchers have successfully developed potent T-type calcium channel inhibitors based on a pyrrolidine scaffold for the potential treatment of neuropathic pain. nih.govnih.gov These inhibitors were designed through pharmacophore mapping and structural hybridization, leading to compounds with significant inhibitory activity against Cav3.1 and Cav3.2 channels. nih.gov The success of the broader pyrrolidine class in this area suggests that the constrained bicyclic system of octahydrocyclopenta[c]pyrrole could offer a unique and rigid framework for developing next-generation CCBs with potentially enhanced selectivity and efficacy.
Antimicrobial Agent Development
The octahydrocyclopenta[c]pyrrole framework has been successfully integrated into the design of new antimicrobial agents, particularly within the oxazolidinone class of antibiotics.
Scientists have synthesized and evaluated a novel series of oxazolidinone antibiotics by incorporating 5-substituted octahydrocyclopenta[c]pyrrole moieties onto the C-ring of linezolid (B1675486). nih.gov This modification aimed to explore new structural spaces to enhance antimicrobial activity and overcome existing resistance mechanisms. The synthesis involved creating analogues with either an acetamide (B32628) or a 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone core. nih.gov A docking study suggested that the hydroxyl group on the azabicyclic ring of these new compounds interacts with the same hydrophobic pocket as linezolid. nih.gov
Several of the newly synthesized oxazolidinone analogues featuring the octahydrocyclopenta[c]pyrrole scaffold have demonstrated significant in vitro antimicrobial activity against Mycobacterium tuberculosis and other clinically important resistant bacteria. nih.gov Notably, two specific compounds, the endo-alcohol 2a and the exo-alcohol 2b , exhibited potent inhibitory activity against the M. tuberculosis H37Rv strain, with potencies superior to that of the established drug linezolid. nih.gov
Furthermore, various analogues within this series showed powerful in vitro antibacterial effects against vancomycin-resistant bacteria and displayed potency that was either comparable or superior to linezolid against linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov
| Compound | M. tuberculosis H37Rv | Linezolid-Resistant MRSA (N315) | Vancomycin-Resistant Enterococcus (VanA) |
|---|---|---|---|
| endo-alcohol 2a | 0.125 | 1 | 2 |
| exo-alcohol 2b | 0.25 | 2 | 2 |
| Linezolid (Reference) | 0.5-1 | 1 | 2 |
Dipeptidyl Peptidase IV (DPP4) Inhibitor Design
Dipeptidyl peptidase 4 (DPP4) inhibitors, known as gliptins, are a class of oral medications used for treating type 2 diabetes. nih.gov They function by blocking the DPP4 enzyme, which in turn increases levels of incretin (B1656795) hormones that help regulate blood sugar. youtube.com The pyrrolidine ring is a core component of several established DPP4 inhibitors, such as vildagliptin, which are classified as cyanopyrrolidides. nih.gov
Research into novel DPP4 inhibitors has focused on creating more constrained structures to improve potency and selectivity. The synthesis of inhibitors featuring a constrained bicyclic core, such as bicyclic cyanothiazolidines, has been explored to prevent the intramolecular formation of inactive species. nih.gov This design strategy highlights the utility of rigid bicyclic scaffolds, like octahydrocyclopenta[c]pyrrole, in the rational design of new and effective DPP4 inhibitors.
Arginase Inhibitor Synthesis
Arginase is a metalloenzyme that plays a role in various diseases, including cancer and cardiovascular conditions, by depleting L-arginine. mayoclinic.orgnih.gov The development of arginase inhibitors is an active area of research. The octahydrocyclopenta[c]pyrrole scaffold has been used to create a distinct class of bicyclic arginase inhibitors. nih.gov
Researchers have synthesized a range of bicyclic boronic acid derivatives based on this scaffold. By locking the conformation of the core structure, these compounds can achieve high potency. nih.gov For example, constraining the proline-like core into the Cγ-exo conformation was shown to significantly improve inhibitory activity against the human arginase-1 (hARG-1) enzyme compared to more flexible analogues. nih.gov One of the most promising compounds from this research, compound 60 , demonstrated an IC50 value of less than 100 nM against hARG-1. nih.gov
| Compound | Target | Inhibitory Potency (IC50) |
|---|---|---|
| Compound 60 | hARG-1 | < 100 nM |
| Compound 4 (Bridged nih.govnih.govnih.gov analog) | Arg1 | 2.2 nM |
| Compound 5 (Bridged nih.govnih.govnih.gov analog) | Arg1 | 3.9 nM |
Other Biomedical Applications
The octahydrocyclopenta[c]pyrrole scaffold has also been utilized in the development of antagonists for Retinol Binding Protein 4 (RBP4). Elevated levels of RBP4 are associated with metabolic and ocular diseases, such as diabetes, obesity, and macular degeneration. nih.gov Derivatives based on the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core have been designed as non-retinoid RBP4 antagonists. nih.gov These compounds have shown the ability to lower serum levels of RBP4 in animal models and are being investigated as potential treatments for conditions like atrophic age-related macular degeneration and Stargardt disease. nih.govnih.gov
Intermediate for Antivirals
While direct antiviral applications of this compound itself are not extensively documented, the closely related pyrrolopyrimidine scaffold has emerged as a significant core in the development of antiviral agents. Derivatives of pyrrolopyrimidine have demonstrated notable activity against a range of viruses. For instance, novel pyrrole (B145914), pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e] nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine derivatives have been synthesized and evaluated for their antiviral effects against gastroenteric viruses such as Rotavirus and Coxsackievirus B4. nih.gov Several of these compounds exhibited significant antiviral activity. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of viral polymerase enzymes. nih.gov
Furthermore, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new class of antiviral agents effective against flaviviruses, including the Zika virus. nih.gov The versatility of the pyrrole-based framework allows for the introduction of various substituents, enabling the fine-tuning of antiviral potency and selectivity. This highlights the potential of the broader class of pyrrole-containing fused ring systems, including the octahydrocyclopenta[c]pyrrole scaffold, as a starting point for the design of novel antiviral therapeutics.
Intermediates for Antidiabetics (e.g., Gliclazide)
A significant application of the octahydrocyclopenta[c]pyrrole scaffold is in the synthesis of the oral antidiabetic drug, Gliclazide. Gliclazide is a second-generation sulfonylurea that is widely used in the treatment of non-insulin-dependent diabetes mellitus. The synthesis of Gliclazide often involves the use of a key intermediate derived from the octahydrocyclopenta[c]pyrrole core.
Specifically, 2-aminooctahydrocyclopenta[c]pyrrole serves as a crucial building block. nih.gov Patented methods describe the preparation of this intermediate starting from octahydrocyclopenta[c]pyrrole, which then undergoes nitrosation and a subsequent reduction reaction to yield the desired 2-amino derivative. nih.gov This intermediate is then typically condensed with a p-toluenesulfonyl isocyanate or a related reactive species to form the final Gliclazide molecule. Another patented approach involves the reaction of a compound like 1-(1,3-dicarbonyl-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-p-toluenesulfonylurea, which is then reduced to yield Gliclazide. mdpi.com The rigid bicyclic structure of the octahydrocyclopenta[c]pyrrole moiety is a key feature of the Gliclazide molecule, contributing to its specific binding to the sulfonylurea receptor on pancreatic β-cells.
| Intermediate Compound | Role in Gliclazide Synthesis |
| 2-aminooctahydrocyclopenta[c]pyrrole | Key intermediate that is condensed with a sulfonylurea moiety. nih.gov |
| 1-(1,3-dicarbonyl-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-p-toluenesulfonylurea | A precursor that is reduced to form Gliclazide. mdpi.com |
Scaffold for Novel Antimitotic Agents
The pyrrole and fused pyrrole scaffolds have shown promise in the development of novel antimitotic agents, which are compounds that interfere with cell division (mitosis) and are a cornerstone of cancer chemotherapy. While direct evidence for this compound in this role is emerging, related structures have demonstrated significant activity. For example, a class of compounds known as pyrrolo[2',3':3,4]cyclohepta[1,2-d] nih.govmdpi.comoxazoles has been synthesized and shown to possess potent antimitotic properties. nih.gov These compounds were found to be active against a wide range of human cancer cell lines, with some exhibiting GI50 values in the nanomolar range. nih.gov The mechanism of action for these compounds involves the arrest of the cell cycle in the G2/M phase. nih.gov
Furthermore, certain pyrrole-based carboxamides have been identified as novel tubulin inhibitors that target the colchicine-binding site. mdpi.com Tubulin is the protein that polymerizes to form microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in rapidly dividing cancer cells. mdpi.com The structural similarities between these active compounds and the octahydrocyclopenta[c]pyrrole framework suggest that it could serve as a valuable scaffold for the design of new tubulin inhibitors and other antimitotic agents.
Modulators of Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The modulation of inflammatory pathways in the central nervous system is therefore a significant therapeutic goal. Derivatives of the pyrrole scaffold have been investigated for their potential to act as modulators of neuroinflammation.
Studies have shown that novel pyrrolo[3,4-d]pyridazinone derivatives can exert protective effects in models of neuroinflammation. nih.gov In neuron-like cells where inflammation was induced by lipopolysaccharide (LPS), these compounds were able to reduce the production of reactive oxygen species and decrease DNA damage. nih.gov The mechanism of action is thought to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov Similarly, certain pyrrolopyrimidine derivatives have been investigated as anti-inflammatory agents, with some showing the ability to inhibit Toll-like receptors (TLRs), which play a crucial role in the innate immune response and neuroinflammation. nih.govvu.nl These findings indicate that the octahydrocyclopenta[c]pyrrole core, as part of the broader family of pyrrole-containing compounds, represents a promising scaffold for the development of novel therapeutics targeting neuroinflammatory conditions.
| Compound Class | Proposed Anti-inflammatory Mechanism |
| Pyrrolo[3,4-d]pyridazinone derivatives | Inhibition of COX-2, reduction of reactive oxygen species. nih.gov |
| Pyrrolopyrimidine derivatives | Inhibition of Toll-like receptors (TLRs). nih.govvu.nl |
Fragment-Based Ligand Discovery (FBLD) and Library Design
Fragment-based ligand discovery (FBLD) is a powerful method in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The three-dimensional (3D) shape of fragments is increasingly recognized as a critical factor for successful FBLD campaigns, as 3D fragments can access binding pockets that are not well-suited for flat, aromatic compounds. nih.govnih.gov
The rigid, non-planar structure of this compound makes it an attractive scaffold for the design of 3D fragment libraries. The development of fragment libraries with high three-dimensionality and shape diversity is an active area of research. nih.govnih.gov Workflows for the design and synthesis of 3D fragments often focus on saturated heterocyclic cores, such as pyrrolidines and piperidines, which are common motifs in approved drugs. nih.gov The octahydrocyclopenta[c]pyrrole scaffold, being a fused bicyclic system, offers a well-defined and rigid 3D geometry that can be systematically decorated with different functional groups to create a library of diverse fragments. The inclusion of such fragments in screening collections could increase the probability of identifying novel hits for challenging drug targets.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future of drug discovery is intrinsically linked to the development of efficient and environmentally conscious synthetic methods. For octahydrocyclopenta[c]pyrrol-4-ol and its derivatives, this involves moving beyond traditional, often multi-step, syntheses towards more streamlined and sustainable approaches. Organocatalysis, for instance, presents a promising green alternative to metal-catalyzed reactions, potentially reducing hazardous waste and improving reaction efficiency. nih.gov Researchers are exploring novel catalytic systems, including nanoparticle-supported organocatalysts, to facilitate key bond-forming reactions in the synthesis of the pyrrole (B145914) core. nih.gov The goal is to develop robust, scalable, and cost-effective synthetic routes that can be readily adapted to generate a diverse library of this compound analogs.
Exploration of Underexplored Chemical Space using this compound Scaffold
The this compound core represents a starting point for venturing into uncharted areas of chemical space. princeton.edu By systematically modifying the scaffold's functional groups and stereochemistry, chemists can generate novel molecular architectures with potentially unique pharmacological profiles. This exploration is crucial for identifying new lead compounds and overcoming limitations of existing drugs, such as off-target effects and the development of resistance. Tools like Scaffold Hunter can aid in the interactive exploration of this chemical space by organizing compounds into hierarchical trees, revealing structure-activity relationships, and identifying new ligand types. iese.edunih.gov The aim is to create a diverse collection of compounds that can be screened against a wide array of biological targets, thereby increasing the probability of discovering new therapeutic agents. nih.gov
Advanced Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of the this compound scaffold. nih.gov Future research will focus on detailed SAR studies to elucidate how specific structural modifications influence biological activity. For instance, in the context of Retinol Binding Protein 4 (RBP4) antagonists for atrophic age-related macular degeneration, researchers have investigated how modifications to appendages of the core structure affect binding affinity and efficacy. nih.gov By systematically altering substituents and observing the resulting changes in potency and selectivity, researchers can develop predictive models to guide the design of more effective and safer drug candidates. nih.govnih.gov These studies are essential for fine-tuning the pharmacological properties of lead compounds to achieve the desired therapeutic effect while minimizing adverse reactions.
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. nih.govnih.gov For the this compound scaffold, computational tools can be employed to predict the binding modes of derivatives with their biological targets, estimate their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and identify potential off-target interactions. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can provide valuable insights to guide the synthesis of new analogs. nih.gov These in silico predictions can then be validated through targeted experimental studies, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of promising drug candidates. This integrated approach helps to reduce the time and cost associated with drug development by prioritizing the synthesis of compounds with the highest likelihood of success.
Investigation of Stereoisomeric Effects on Biological Activity and Selectivity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. The this compound scaffold possesses multiple chiral centers, giving rise to a number of possible stereoisomers. Future research will need to systematically synthesize and evaluate the individual stereoisomers of promising derivatives to determine their specific contributions to biological activity and target selectivity. It is often the case that only one stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to undesirable side effects. A thorough investigation of these stereoisomeric effects is crucial for the development of highly specific and safe medications based on the this compound framework.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrol-4-ol scaffolds?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, intermediates like methyl 6-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridazine-4-carboxylate are hydrolyzed using LiOH·H₂O in THF/H₂O, followed by acidification (pH 6 with HCl) and extraction with CH₂Cl₂. Purification via silica gel chromatography (e.g., 0–30% EtOAc/hexanes) yields final products . Key steps include optimizing reaction times (e.g., 16–24 hours) and temperature (e.g., 110°C for thiazole derivatives) .
Q. How are structural and stereochemical features of bicyclic [3.3.0] cores validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical. For instance, ¹H NMR (300 MHz, DMSO-d₆) reveals characteristic peaks for pyrrolidine protons (δ 3.72–3.66 ppm) and bicyclic methylene groups (δ 1.67–1.74 ppm). HPLC purity (>97% AUC) with retention times (e.g., 12.8–17.6 minutes) confirms compound homogeneity. Mass spectrometry (ESI+) further validates molecular weights (e.g., m/z 378 [M + H]⁺) .
Q. What solvent systems are effective for recrystallizing bicyclic derivatives?
- Methodological Answer : Polar aprotic solvents like 2-propanol or methanol are used. For example, post-synthesis solids are recrystallized from methanol after removal of reaction solvents under reduced pressure. Solvent selection depends on compound solubility and stability, with adjustments made for hygroscopic or thermally sensitive intermediates .
Advanced Research Questions
Q. How do structural modifications to the bicyclic core influence Retinol Binding Protein 4 (RBP4) antagonism?
- Methodological Answer : Isosteric replacements, such as substituting anthranilic acid with pyrimidine-4-carboxylic acid (e.g., compound 33), enhance binding affinity. Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., trifluoromethylphenyl) improve hydrophobic interactions with RBP4's ligand-binding domain. Computational docking (e.g., geometric alignment validation) guides rational design, while in vitro assays (IC₅₀) and in vivo plasma RBP4 reduction (>90%) confirm efficacy .
Q. What strategies resolve contradictions in purification yields for bicyclic analogues?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., epimerization). For example, thiazole-4-carboxylate synthesis achieves only 9% yield due to steric hindrance during coupling. Mitigation includes optimizing stoichiometry (e.g., i-Pr₂NEt as a base) and reaction monitoring via TLC. Alternative purification methods, such as preparative HPLC, may improve recovery for polar derivatives .
Q. How can computational models predict the bioactivity of novel bicyclic scaffolds?
- Methodological Answer : Molecular docking simulations using RBP4 crystal structures (PDB IDs) identify favorable binding poses. For example, the bicyclic [3.3.0] core's rigid geometry aligns with RBP4's hydrophobic pocket, validated by in silico scoring (e.g., docking energy ≤ -8.5 kcal/mol). MD simulations further assess stability of ligand-receptor complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
